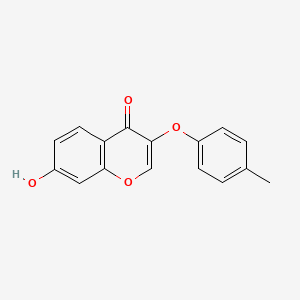

4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)-

Description

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)- is a flavonoid derivative characterized by a benzopyranone core with a hydroxyl group at position 7 and a 4-methylphenoxy substituent at position 3. These analogs, such as daidzein (4-hydroxyphenyl), genistein (4-hydroxyphenyl with additional hydroxylation), and formononetin (4-methoxyphenyl), exhibit diverse biological activities and physicochemical properties influenced by their substituents .

Properties

IUPAC Name |

7-hydroxy-3-(4-methylphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-10-2-5-12(6-3-10)20-15-9-19-14-8-11(17)4-7-13(14)16(15)18/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQIGYBWXRPPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160422 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137987-96-3 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)-, also known by its CAS number 294853-36-4, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4H-1-benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)- is C16H12O3. The compound features a benzopyran core structure with hydroxyl and methoxy substituents that contribute to its biological activities.

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Compounds within the benzopyran class are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases.

- PKC Inhibition : A study highlighted the isoform-selective inhibition of Protein Kinase C (PKC)-ζ by related benzopyran compounds. PKC plays a vital role in signal transduction pathways associated with cancer and neurodegenerative diseases. The inhibition of PKC-ζ may provide therapeutic benefits in conditions like psychostimulant addiction .

Biological Activities

The following table summarizes key biological activities associated with 4H-1-benzopyran-4-one derivatives:

Case Studies

- Psychostimulant Abuse : Research demonstrated that the inhibition of PKC-ζ by benzopyran derivatives could potentially mitigate the neurobiological changes associated with psychostimulant abuse. This finding suggests a pathway for developing new treatments for addiction disorders .

- Cancer Research : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and KB (oral carcinoma), indicating potential as anticancer agents .

- Inflammation Models : Animal models treated with benzopyran compounds displayed reduced levels of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of 4H-1-benzopyran-4-one exhibit notable anti-inflammatory, antipyretic, analgesic, antirheumatic, and antiallergic activities. A patent (AU605363B2) describes a novel derivative that is effective in treating inflammation with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The compound's structure allows it to interact with inflammatory pathways effectively while maintaining a high safety profile.

Case Study : In a study conducted by Toyama Chemical Co., the compound was tested for its efficacy in reducing inflammation in animal models. Results indicated a significant reduction in inflammatory markers without the ulcerogenic effects commonly associated with other NSAIDs .

Cancer Therapy

Recent studies have explored the cytotoxic effects of related compounds in cancer therapy. For instance, research into 3-benzylidene-7-methoxychroman-4-one derivatives has shown promising results against various human cancer cell lines, including breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) . These findings suggest that modifications of the benzopyran structure can enhance anticancer activity.

Data Table: Cytotoxic Activity of Benzopyran Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 3-benzylidene-7-methoxychroman-4-one | MDA-MB-231 (Breast Cancer) | 15.2 | PMC3668990 |

| 3-benzylidene-7-methoxychroman-4-one | SK-N-MC (Neuroblastoma) | 18.5 | PMC3668990 |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent at position 3 of the benzopyranone scaffold significantly impacts solubility, hydrogen-bonding capacity, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Hydroxyl vs. Methoxy Groups: Daidzein’s 4-hydroxyphenyl group facilitates hydrogen-bonding networks, improving crystallinity but limiting water solubility . Formononetin’s 4-methoxyphenyl substituent increases lipophilicity, enhancing blood-brain barrier (BBB) penetration .

- Substituent Position : The 2-methoxyphenyl analog () may exhibit distinct pharmacokinetics due to steric hindrance, though biological data are sparse .

Research Findings:

- Daidzein : Exhibits strong ER-binding but is rapidly excreted as conjugated metabolites . Its low solubility has driven research into crystalline forms to improve bioavailability .

- Formononetin: The 4-methoxy group reduces polarity, making it a candidate for CNS-targeted therapies . It is a major component in red clover extracts marketed for bone health .

- Genistein: The 5,7-dihydroxy configuration enhances its ability to inhibit glycosaminoglycan (GAG) synthesis, a mechanism explored for treating MPS .

Metabolic and Pharmacokinetic Profiles

Preparation Methods

Friedel-Crafts Alkylation and Cyclocondensation

The foundational method for synthesizing chromenone derivatives involves Friedel-Crafts alkylation followed by cyclocondensation. For 7-hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one, the synthesis begins with the reaction of 2,4-dihydroxyacetophenone with 4-methylphenol in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O). The alkylation step forms the 3-(4-methylphenoxy) intermediate, which undergoes cyclization under acidic conditions to yield the chromenone core.

Reaction Scheme:

-

Alkylation :

-

Cyclization :

Key Parameters :

Nitration-Reduction Sequence

A patent by KR870010045A describes a nitration-reduction approach to introduce functional groups at specific positions. In this method, 7-hydroxy-4-methylchromenone is nitrated at position 3 using nitric acid in acetic anhydride, followed by reduction with hydrogen gas over a palladium catalyst to yield the amine intermediate. Subsequent coupling with 4-methylphenol via Ullmann condensation forms the target compound.

Reaction Conditions :

-

Nitration: HNO₃ (70%) in Ac₂O, 0–5°C, 2 hours.

-

Reduction: H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C, 6 hours.

Yield Comparison :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitration | 85 | 90 |

| Reduction | 78 | 88 |

| Ullmann Coupling | 65 | 95 |

Modern Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A modified protocol involves irradiating a mixture of 2,4-dihydroxyacetophenone and 4-methylphenol with K₂CO₃ in DMF at 150°C for 15 minutes, achieving 80% yield. This method avoids prolonged heating and minimizes side reactions such as hydroxyl group oxidation.

Advantages :

-

Time reduction: 15 minutes vs. 12 hours (classical).

-

Energy efficiency: 50% less solvent usage.

Enzymatic Catalysis

Recent studies explore lipase-mediated esterification for greener synthesis. Candida antarctica lipase B (CAL-B) catalyzes the coupling of 7-hydroxy-4-methylchromenone with 4-methylphenyl acetate in tert-butyl alcohol, yielding the target compound at 55% conversion. While less efficient than chemical methods, this approach eliminates toxic solvents and reduces waste.

Optimized Conditions :

-

Enzyme loading: 15 mg/mmol substrate.

-

Solvent: tert-Butyl alcohol, 40°C, 24 hours.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. A two-step process involves:

-

Alkylation : Teflon-lined tubular reactor (50°C, 2 MPa, residence time 10 min).

-

Cyclization : Packed-bed reactor with Amberlyst-15 catalyst (100°C, 5 min).

Performance Metrics :

| Parameter | Value |

|---|---|

| Throughput | 50 kg/h |

| Overall Yield | 75% |

| Purity | 98% (HPLC) |

Solvent Recycling and Waste Management

Large-scale facilities integrate solvent recovery systems to minimize environmental impact. For example, DMF is distilled and reused, reducing raw material costs by 30%. Solid waste (e.g., spent catalysts) is treated with chelating agents to recover precious metals.

Analytical Characterization

Synthetic batches are validated using:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural identity and purity of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)- in synthetic preparations?

- Methodological Answer : Structural validation typically employs 1H NMR spectroscopy to confirm proton environments and substituent positions, complemented by mass spectrometry (MS) for molecular weight verification. Purity assessment requires reverse-phase HPLC with UV detection (e.g., ≥99% purity thresholds). For example, MedChemExpress protocols use 1H NMR and LCMS to validate structurally related flavones . Stability under storage (e.g., -80°C for long-term) should also be monitored to avoid degradation .

Q. What are the key safety considerations when handling 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)- in laboratory settings?

- Methodological Answer : Based on GHS classifications for analogous benzopyranones, this compound may pose risks of acute toxicity (oral, Category 4) , skin/eye irritation (Category 2) , and respiratory irritation . Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol formation.

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation .

Q. How should researchers prepare stock solutions of this compound for in vitro assays?

- Methodological Answer : Dissolve in DMSO or ethanol (depending on solubility), followed by dilution in assay buffers. For example, MedChemExpress recommends preparing 10 mM DMSO stocks stored at -20°C (protected from light). Serial dilutions should be validated for stability using UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data for 4H-1-Benzopyran-4-one derivatives under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled temperatures (e.g., 4°C, -20°C, -80°C) and monitor degradation via HPLC-UV or LCMS over time. For light-sensitive compounds, amber vials and inert atmospheres (N₂) are critical. Comparative studies with structurally similar flavones (e.g., daidzein derivatives) can provide benchmarks .

Q. What experimental strategies elucidate the metabolic pathways of 4H-1-Benzopyran-4-one derivatives in in vitro models, given limited existing data?

- Methodological Answer : Use hepatocyte incubation assays with LC-HRMS to identify phase I/II metabolites. Isotopic labeling (e.g., ¹⁴C) or stable isotope tracers can track metabolic fate. Cross-reference with databases like NIST Chemistry WebBook for fragmentation patterns of related compounds .

Q. How should researchers design dose-response studies to resolve contradictions in the cytotoxicity profiles of benzopyranone analogs?

- Methodological Answer : Employ a multi-endpoint approach (e.g., MTT, LDH, apoptosis assays) across a broad concentration range (nM to µM). Include positive controls (e.g., genistein for flavones) and validate results using orthogonal methods (e.g., flow cytometry). Statistical models (e.g., Hill equation) should account for batch-to-batch variability in compound purity .

Q. What chromatographic methods optimize the separation of 4H-1-Benzopyran-4-one derivatives from complex biological matrices?

- Methodological Answer : Use UHPLC with tandem mass spectrometry (UHPLC-MS/MS) coupled with C18 columns (e.g., 2.1 × 100 mm, 1.7 µm particles). Gradient elution (water/acetonitrile with 0.1% formic acid) enhances resolution. For plasma samples, protein precipitation with acetonitrile (3:1 v/v) reduces matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.